Cas no 510723-54-3 (Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine)
Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine Chemical and Physical Properties
Names and Identifiers
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- Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine
- 3-Pyridinemethanamine, N-[(2,3,4-trimethoxyphenyl)methyl]-
- 1-(Pyridin-3-yl)-N-(2,3,4-trimethoxybenzyl)methanamine
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- MDL: MFCD03724411
- Inchi: 1S/C16H20N2O3/c1-19-14-7-6-13(15(20-2)16(14)21-3)11-18-10-12-5-4-8-17-9-12/h4-9,18H,10-11H2,1-3H3
- InChI Key: SWIXGMSXICJHEP-UHFFFAOYSA-N
- SMILES: C1=NC=CC=C1CNCC1=CC=C(OC)C(OC)=C1OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626665-5g |
1-(Pyridin-3-yl)-N-(2,3,4-trimethoxybenzyl)methanamine |
510723-54-3 | 98% | 5g |
¥13734.00 | 2024-05-11 |
Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine
Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine: A Comprehensive Overview
Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine, also known by its CAS number 510723-54-3, is a complex organic compound with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with a trimethoxybenzyl group and an amine functional group. The combination of these structural elements makes it a versatile molecule with diverse applications in drug discovery, material synthesis, and chemical research.
The core of this compound is the pyridine ring, a six-membered aromatic ring with one nitrogen atom. The pyridine ring is further substituted at the 3-position with a methylene group (-CH₂-) that connects to the amine group (-NH₂). This substitution pattern introduces significant electronic and steric effects, which influence the compound's reactivity and stability. The presence of the pyridine ring also contributes to the molecule's aromaticity and conjugation properties, making it an interesting candidate for studies in photochemistry and electrochemistry.
The second key component of this compound is the 2,3,4-trimethoxybenzyl group. This group consists of a benzene ring substituted with three methoxy groups (-OCH₃) at positions 2, 3, and 4. The methoxy groups are strong electron-donating groups that significantly affect the electronic properties of the benzene ring. This substitution pattern results in a highly activated aromatic system with unique reactivity towards various chemical reactions. The trimethoxybenzyl group also imparts steric bulk to the molecule, which can influence its solubility and bioavailability in different solvents or biological systems.
Recent studies have highlighted the potential of Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine as a building block in medicinal chemistry. Its structure allows for easy functionalization at multiple sites, enabling researchers to design and synthesize a wide range of derivatives with varying biological activities. For instance, modifications to the amine group or the pyridine ring can lead to compounds with enhanced affinity for specific protein targets or improved pharmacokinetic profiles.
In addition to its role in drug discovery, this compound has shown promise in materials science applications. Its aromaticity and conjugation properties make it a suitable candidate for use in organic electronics. Researchers have explored its potential as a component in organic semiconductors and light-emitting diodes (OLEDs), where its electronic properties could contribute to improved device performance.
The synthesis of Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine typically involves multi-step organic reactions. One common approach involves the coupling of pyridine derivatives with alcohols or phenols under specific conditions to form the benzyl group. Subsequent functionalization steps are then used to introduce the amine group and other substituents as needed. Recent advancements in catalytic methods have made these syntheses more efficient and scalable.
From an environmental standpoint, understanding the fate and transport of this compound is crucial for its safe handling and application. Studies have shown that its chemical stability makes it resistant to degradation under standard environmental conditions. However, further research is needed to assess its potential impact on ecosystems and develop strategies for its safe disposal.
In conclusion, Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine stands out as a versatile and intriguing compound with wide-ranging applications across multiple disciplines. Its unique structure offers opportunities for innovation in drug development, materials science
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